2',3'-dihydrospiro[cyclopentane-1,1'-inden]-3'-one
Description
Structure
3D Structure
Properties
CAS No. |
50471-75-5 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
spiro[2H-indene-3,1'-cyclopentane]-1-one |
InChI |
InChI=1S/C13H14O/c14-12-9-13(7-3-4-8-13)11-6-2-1-5-10(11)12/h1-2,5-6H,3-4,7-9H2 |
InChI Key |
DHGPGMQFHONYSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)C3=CC=CC=C23 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Optimization for 2 ,3 Dihydrospiro Cyclopentane 1,1 Inden 3 One
Established Synthetic Pathways to the 2',3'-dihydrospiro[cyclopentane-1,1'-inden]-3'-one Core
The formation of the spiroindanone skeleton, the central feature of this compound, is achieved through several key strategic approaches. These include various annulation reactions, multicomponent domino methodologies, and radical cyclization strategies, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.
Annulation Reactions for Spiroindanone Formation
Annulation reactions are powerful tools for the construction of cyclic systems. In the context of spiroindanone synthesis, transition-metal-catalyzed annulations have become particularly prominent, enabling the formation of multiple carbon-carbon bonds in a single operation.
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in constructing spirocyclic systems is well-documented. rsc.org Palladium-catalyzed cascade cyclizations, in particular, offer an efficient route to complex polycyclic scaffolds. rsc.org One such approach involves a cascade Heck/C–H functionalization process. nih.govnih.gov In this type of reaction, an alkene-tethered aryl halide undergoes oxidative addition to a Pd(0) catalyst, followed by intramolecular carbopalladation of the alkene. The resulting alkylpalladium(II) species can then undergo intramolecular C–H functionalization to generate a spiropalladacycle intermediate. nih.gov This key intermediate can be trapped by external reagents to yield the final spirocyclic product. nih.govresearchgate.net
A proposed mechanism for the formation of spiroindenyl-2-oxindoles, a related spirocyclic system, illustrates this process. nih.gov
Oxidative Addition : The reaction begins with the oxidative addition of a 2-bromoarylamide substrate to a Pd(0) species, forming a Pd(II) intermediate. nih.gov
Migratory Insertion : This is followed by an intramolecular migratory insertion to give an alkylPd(II) species. nih.gov
C–H Functionalization : Subsequent intramolecular C–H functionalization affords a key palladacycle intermediate. nih.gov
Coupling and Reductive Elimination : This palladacycle can then react with a coupling partner, such as a vinyl bromide, through oxidative addition to form a Pd(IV) species, which upon reductive elimination, yields the spiro product. nih.gov
| Catalyst System | Substrates | Key Intermediate | Product Type | Reference |
| Pd(OAc)2/PCy3·HBF4 | 2-Bromoarylamides, Vinyl Bromides | Spiropalladacycle | Spiroindenyl-2-oxindoles | nih.govnih.gov |
| Pd(OAc)2/Ligand | γ,δ-Unsaturated Oxime Ester, 2-Chlorobenzoic Acid | Spiro-palladacycle | Spirocyclic Pyrrolines | rsc.org |
Nickel-catalyzed reductive coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based systems for constructing complex molecular scaffolds. nih.govyoutube.com These reactions are particularly useful for the formation of carbo- and heterocyclic rings from unsaturated alkyl halides. organic-chemistry.org A mild and convenient method for the free-radical cyclization of organohalides utilizes a NiCl2•DME/Pybox complex as the catalyst with zinc powder as the reductant in methanol. organic-chemistry.org
The reaction mechanism is believed to involve the generation of carbon-centered radicals. organic-chemistry.org The process is initiated by the reduction of a Ni(II) precatalyst to a Ni(0) species by the zinc powder. nih.govorganic-chemistry.org This Ni(0) species then mediates the homolysis of the carbon-halogen bond of the substrate, generating a carbon-centered radical which subsequently undergoes cyclization. organic-chemistry.org This strategy has been successfully applied to the synthesis of various spirocycles, demonstrating broad functional group tolerance and high diastereoselectivity. organic-chemistry.orgnih.gov
| Catalyst System | Reductant | Substrates | Key Features | Reference |
| NiCl2•DME/Pybox | Zn powder | Unsaturated Alkyl Halides | Mild conditions, broad functional group tolerance, high diastereoselectivity | organic-chemistry.org |
| Ni(COD)2/Chiral Ligand | LHMDS (base) | Lactones with Aryl Nitriles | Enantioselective, forges 5-, 6-, and 7-membered rings | nih.gov |
Ruthenium catalysis offers a unique approach to spiroindanone synthesis through the tandem coupling and cyclization of simple, commercially available starting materials. acs.orgnih.gov A one-step strategy has been developed for the synthesis of structurally diverse 1-indanones, including spiroindanones, from aromatic acids and α,β-unsaturated ketones. acs.orgnih.govacs.org This process involves a sequence of C–H activation, conjugate addition, and Dieckmann condensation. acs.orgnih.gov
The catalytic cycle is proposed to begin with a ruthenium-catalyzed conjugate addition of a C–H bond from the aromatic acid (directed by the carboxyl group) to the α,β-unsaturated ketone. acs.org This forms an ortho-alkylated benzoic acid intermediate. This intermediate then undergoes a Dieckmann condensation, where the enol attacks the carboxyl group (activated by a Mn(II) additive), to deliver the cyclized product. acs.org The ability to switch between spiroindanone and 2-substituted 1-indanone (B140024) products can be controlled by the presence of a manganese additive and water. acs.orgnih.gov
| Catalyst | Additive | Starting Materials | Key Reaction Steps | Product | Reference |
| [Ru(p-cymene)Cl2]2 | Mn(OAc)2·4H2O | Aromatic Acids, α,β-Unsaturated Ketones | C–H activation, Conjugate addition, Dieckmann condensation | Spiroindanones | acs.orgnih.govacs.org |
Knoevenagel/Michael/Cyclization Multicomponent Domino Methodologies
Multicomponent domino reactions provide a highly efficient pathway for the synthesis of complex molecules from simple precursors in a single pot. The Knoevenagel condensation is a key reaction in this context, often used to generate reactive intermediates for subsequent transformations. nih.gov A sequence involving Knoevenagel condensation, Michael addition, and cyclization is a powerful strategy for constructing spiroindanone frameworks. nih.gov
For example, the reaction can be initiated by the Knoevenagel condensation of 1,3-indanedione with an aldehyde. mdpi.comresearchgate.net The resulting 2-arylidene-1,3-indanedione is an excellent Michael acceptor. Subsequent Michael-type addition of a nucleophile, followed by an intramolecular cyclization, can yield the desired spirocyclic product. nih.gov This approach allows for the rapid assembly of the spiro[cyclopentane-1,1'-indene] (B8738784) core.
A variation of this strategy involves a tandem Knoevenagel-Michael reaction between aromatic aldehydes, N,N'-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one, which proceeds under mild conditions to afford complex spiro compounds. researchgate.net Similarly, 2-benzylidene-1-indanones can be synthesized via a Knoevenagel condensation of 1-indanone with aromatic aldehydes, which can then serve as precursors for further transformations. nih.gov
| Reaction Sequence | Reactants | Key Intermediate | Product Type | Reference |
| Knoevenagel Condensation / Corey–Chaykovsky Cyclopropanation | 1,3-Indanedione, Protected Salicylaldehyde, Dimethylsulfoxonium Methylide | 2-Arylidene-1,3-indanedione | Spiro[cyclopropane-1,2′-indene]-1′,3′-dione | mdpi.com |
| Knoevenagel Condensation / Michael Addition / Cyclization | 1-Indanone, Aryl Aldehydes, Malononitrile | Arylidene Indanone | Spirocarbocycles | nih.gov |
| Knoevenagel Condensation / Cyclization | 2-(1-Phenylvinyl)benzaldehyde, Malonates | Benzylidene Malonate | Indenes and Benzofulvenes | nih.gov |
Radical Cyclization Strategies for Spirocyclic Subunits
Radical-mediated spirocyclization has emerged as an efficient method for creating complex spirocyclic frameworks. researchgate.net These reactions often proceed under mild conditions and exhibit high functional group tolerance. One notable strategy involves the cyclization of an aryl radical onto the ipso position of an adjacent aromatic ring to generate a spirocyclohexadienone moiety, a core component of many spirocyclic structures. nih.gov
This approach has been successfully applied to generate oxindoles and quinolones bearing spirocyclohexadienone rings from p-O-aryl-substituted acetamides or benzamides. nih.gov The key step is the generation of an aryl radical, typically from an aryl halide using a radical initiator, which then undergoes an intramolecular cyclization. This method provides a versatile route to spirocycles that are relevant to the synthesis of natural products and pharmaceutically active compounds. nih.gov The development of visible-light photocatalysis has further expanded the scope of radical-mediated dearomatization reactions for accessing spirocyclic compounds. researchgate.net
| Strategy | Precursor Type | Key Step | Product Core | Reference |
| Aryl Radical Cyclization | p-O-Aryl-substituted Acetamide/Benzamide | Ipso-cyclization of aryl radical | Spirocyclohexadienone | nih.gov |
| Photocatalytic Radical Spirocyclization | Biaryls | Nucleophilic radical addition to arene | Spirocyclic Cyclohexadienones | researchgate.net |
Novel and Emerging Synthetic Approaches
Recent advancements in synthetic organic chemistry have led to the development of elegant and efficient strategies for the asymmetric synthesis of spiroindanones. These methods often employ cascade or domino reactions to construct the complex spirocyclic architecture in a single step from simple precursors, with high levels of stereocontrol.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. In the context of spiroindanone synthesis, chiral small-molecule catalysts, such as secondary amines and thioureas, have been successfully employed to catalyze cascade reactions that form the spirocyclic core with high stereoselectivity.
A prominent strategy involves a Michael-Aldol cascade reaction. For instance, the reaction of γ-nitro ketones with 2-arylideneindane-1,3-diones, catalyzed by a chiral squaramide, affords functionalized spirocyclohexane indane-1,3-diones with three stereogenic centers. researchgate.net This approach demonstrates the potential for creating complex spiro structures with excellent diastereoselectivity and enantioselectivity. researchgate.net Similarly, organocatalytic domino reactions between 2-arylideneindane-1,3-diones and glutaraldehyde can yield functionalized spirocyclohexane carbaldehydes with an all-carbon quaternary center in high yields and stereoselectivities. researchgate.net
Another powerful organocatalytic approach is the Michael-Michael cascade. The reaction of nitroolefins and 2-nitro-3-arylacrylates, catalyzed by a chiral squaramide-amine, has been shown to produce spirocyclopentane oxindoles with four contiguous stereocenters, including a quaternary α-nitro ester, in good yields and with excellent enantioselectivities. nih.gov While this example focuses on a spirooxindole, the underlying principle of a domino Michael-Michael reaction is applicable to the synthesis of spiroindanones. The success of these reactions often relies on the bifunctional nature of the catalyst, which can activate both the nucleophile and the electrophile simultaneously to control the stereochemical outcome. unimi.it
The following table summarizes representative results from organocatalytic asymmetric syntheses of spiroindanone analogues.
| Catalyst | Reactants | Product | Yield (%) | dr | ee (%) |
| Chiral Squaramide | γ-Nitro Ketones and 2-Arylidene-1,3-indanedione | Spirocyclohexane indane-1,3-diones | 57-97 | >20:1 | 86 |
| Diphenylprolinol silyl ether | 2-(2-formylethyl)-1,4-naphthalenedione and Nitroalkene | Spiro[cyclopentane-1,2'(1'H)-naphthalene] derivatives | - | excellent | excellent |
| Chiral Squaramide-Amine | Nitrooxindole and Nitroalkene ester | Spirocyclopentane oxindoles | 64-73 | ~80:20 | 92-97 |
Transition metal catalysis offers a complementary approach to organocatalysis for the asymmetric synthesis of spiro compounds. Metals such as rhodium, iridium, and nickel have been shown to be effective in catalyzing various types of spirocyclization reactions.
Rhodium-catalyzed asymmetric domino reactions have been developed for the synthesis of chiral aza-spirocyclic indanones with excellent enantioselectivities (81%–98% ee). rsc.org These reactions proceed via a conjugate addition/1,4-Rh shift/nucleophilic addition sequence. rsc.org While this example leads to nitrogen-containing spirocycles, the fundamental reactivity of rhodium catalysts in asymmetric conjugate additions and subsequent cyclizations is a valuable strategy.
Iridium-catalyzed allylic dearomatization followed by a stereospecific migration has been utilized for the enantioselective synthesis of spiro cyclopentane-1,3'-indoles. nih.gov This method highlights the utility of iridium catalysis in generating chiral spirocycles through dearomatization strategies.
More directly related to the target compound, a nickel-catalyzed domino reductive cyclization of alkynes and o-bromoaryl aldehydes provides a straightforward route to indanones and spiroindanone pyrrolidine derivatives in good yields with excellent regio- and diastereoselectivity. nih.gov This method proceeds through the formation of an indenol intermediate followed by a hydrogen autotransfer. nih.gov
Below is a table summarizing key findings in metal-catalyzed asymmetric synthesis of spiroindanone-related structures.
| Metal Catalyst | Reaction Type | Product | Yield (%) | ee (%) |
| Rhodium | Domino Conjugate Addition/1,4-Rh Shift/Nucleophilic Addition | Aza-spirocyclic indanones | - | 81-98 |
| Iridium | Allylic Dearomatization/Stereospecific Migration | Spiro cyclopentane-1,3'-indoles | - | - |
| Nickel | Domino Reductive Cyclization | Spiroindanone pyrrolidine derivatives | good | - |
Three-component reactions (TCRs) are highly efficient processes that allow for the construction of complex molecules from three or more simple starting materials in a single operation. This strategy has been successfully applied to the synthesis of spiro[cyclopentane-1,1'-inden]-3'-one derivatives.
A notable example is the phosphine-catalyzed three-component reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione. researchgate.net This reaction, conducted in dry DME at room temperature, furnishes functionalized triphenylphosphanylidene-substituted 1′,3′-dihydrospiro[cyclopentane-1,2′-inden]-2-enes in good yields (75–92%) and with high diastereoselectivity. researchgate.net The reaction proceeds through the formation of an active dipolar intermediate from the phosphine (B1218219) and the alkyne, which then undergoes cyclization with the indanedione derivative. researchgate.net
Another example involves the reaction of arylamine, isatin (B1672199), and cyclopentane-1,3-dione in acetic acid at room temperature, which provides a convenient route to novel spiro[dihydropyridine-oxindole] derivatives in satisfactory yields. beilstein-journals.org While the product is not a direct analogue of the target compound, this reaction demonstrates the utility of cyclopentane-1,3-dione as a building block in three-component reactions for the synthesis of spirocycles.
The table below presents data from three-component syntheses of spiroindanone precursors.
| Catalyst/Promoter | Reactants | Product | Yield (%) |
| Triphenylphosphine | Triphenylphosphine, Dialkyl hex-2-en-4-ynedioate, Arylidene-1,3-indanedione | 1',3'-dihydrospiro[cyclopentane-1,2'-inden]-2-enes | 75-92 |
| Acetic Acid | Arylamine, Isatin, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindoles] | satisfactory |
The formation of the spirocyclic system can also be achieved through intramolecular C-C bond formation. These reactions often involve the cyclization of a pre-functionalized linear precursor.
Rhodium-catalyzed C-C bond activation has been explored for the ring expansion of 1-indanones, demonstrating the ability of rhodium to mediate the cleavage and formation of C-C bonds within the indanone framework. nih.gov More relevant to spirocycle formation, Ru-catalyzed annulation of aromatic acids and α,β-unsaturated ketones has been shown to form spiroindanones. nih.gov
Photochemical reactions of spiro-1,3-indandiones can also lead to intramolecular C-C bond formation. rsc.org Depending on the substituent on the spiro ring, reactions such as 1,3-acyl shift, intramolecular Paternò–Büchi reaction, and formal oxa-[4+2]-cycloaddition can occur. rsc.org
While specific examples with detailed yields for the target compound are limited in the provided search results, these methodologies represent promising avenues for the synthesis of this compound through intramolecular C-C bond formation.
Diastereoselective and Enantioselective Synthesis of this compound and its Derivatives
The synthesis of spirocycles with multiple stereocenters requires precise control over the stereochemical outcome of the reaction. Both diastereoselective and enantioselective methods are crucial for accessing stereochemically pure spiroindanones.
The stereochemistry of the newly formed spirocenter is determined during the key bond-forming step of the cyclization. In organocatalytic cascade reactions, the chiral catalyst creates a chiral environment around the reacting molecules, directing the approach of the nucleophile to the electrophile from a specific face. For example, in the Michael-Aldol cascade, the bifunctional catalyst can form hydrogen bonds with both the nucleophile and the electrophile, holding them in a rigid transition state that favors the formation of one stereoisomer over the others. unimi.it
In metal-catalyzed reactions, the chiral ligand coordinated to the metal center is responsible for inducing asymmetry. The steric and electronic properties of the ligand dictate the geometry of the metal complex and, consequently, the stereochemical course of the reaction.
The diastereoselectivity of the reaction is often controlled by the inherent steric and electronic properties of the substrates and intermediates. For example, in the three-component synthesis of 1′,3′-dihydrospiro[cyclopentane-1,2′-inden]-2-enes, the high diastereoselectivity is a result of the sterically demanding triphenylphosphine group and the planar indanedione system, which favor a specific approach of the reacting partners. researchgate.net
The following table highlights the high levels of stereocontrol achieved in the synthesis of spiroindanone-related compounds.
| Method | Catalyst/Ligand | Stereocontrol | dr | ee (%) |
| Organocatalytic Michael/Aldol Cascade | Chiral Squaramide | Enantio- and Diastereoselective | >20:1 | 86 |
| Organocatalytic Michael-Michael Cascade | Chiral Squaramide-Amine | Enantio- and Diastereoselective | ~80:20 | 92-97 |
| Metal-Catalyzed Domino Reaction | Nickel/Chiral Ligand | Diastereoselective | excellent | - |
| Three-Component Reaction | Phosphine | Diastereoselective | high | - |
Chiral Catalysts and Auxiliaries in Spiroindanone Synthesis
The asymmetric synthesis of spiroindanones, including the specific scaffold of this compound, represents a significant challenge in organic chemistry. The construction of the spirocyclic core with a quaternary stereocenter demands precise stereochemical control. To this end, the use of chiral catalysts and auxiliaries has emerged as a powerful strategy to induce enantioselectivity and diastereoselectivity in the formation of these complex molecules. Research in this area has explored a variety of catalytic systems and chiral auxiliaries to access enantioenriched spiroindanone derivatives.
The development of enantioselective methods for the synthesis of spirocyclic compounds is of considerable interest due to their presence in numerous biologically active compounds and natural products. Organocatalysis has proven to be a particularly effective approach for the asymmetric synthesis of spiroindanones. For instance, the highly enantioselective preparation of oxa-spirocyclic indanone derivatives has been achieved through a multicomponent cascade reaction. thieme-connect.com This method utilizes an organocatalytic Michael reaction followed by a Henry-acetalization sequence to construct the chiral spirocyclic backbone with high stereoselectivity. thieme-connect.com
In addition to organocatalysis, metal-based catalytic systems have been successfully employed. Rhodium-catalyzed asymmetric double hydrosilation has been developed for the synthesis of chiral spirosilabiindanes, which can serve as precursors to various chiral ligands and catalysts. nih.gov Another notable example is the use of chiral phosphoric acid (CPA) catalysts in the asymmetric enantioselective cyclization reactions of gem-difluoroalkyl 1,3-indandiones with anthranilamides to produce chiral 2,2-difluoro-spiroindanone-dihydroquinazolinones with excellent enantioselectivities. nih.gov
The strategic application of bifunctional catalysts has also been demonstrated in the enantioselective synthesis of related spirocyclic systems. An organocascade Michael/spirocyclization reaction of methyleneindolinone with 1-bromo-3-nitropropane, catalyzed by a chiral bifunctional catalyst, affords chiral spirooxindole-fused cyclopentanes in good yields and with excellent stereochemical control. nih.gov Although focused on the spirooxindole core, the principles of this approach are applicable to the synthesis of spiroindanones.
Chiral auxiliaries offer an alternative and often complementary strategy to catalyst-controlled asymmetric transformations. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This approach has been successfully applied to the enantioselective synthesis of spirooxindoles, where a chiral acyl bicyclic lactam was used to control an SNAr reaction, leading to products with quaternary stereogenic centers. researchgate.net Sulfur-based chiral auxiliaries derived from amino acids have also shown considerable utility in various asymmetric transformations, including Michael additions and intramolecular cyclization cascade reactions, which are key steps in the construction of spirocyclic frameworks. scielo.org.mx
While a direct, optimized asymmetric synthesis of this compound using a specific chiral catalyst or auxiliary is not extensively detailed in the current literature, the analogous syntheses of structurally related spiroindanones and spiro-cyclopentane systems provide a strong foundation for the development of such methodologies. The successful application of organocatalysts, chiral metal complexes, and chiral auxiliaries in these related systems underscores their potential for achieving high levels of stereocontrol in the synthesis of the target spiroindanone.
Below is a data table summarizing the use of various chiral catalysts in the synthesis of spiroindanone and related spirocyclic compounds, highlighting the reaction type, catalyst, and the achieved stereoselectivity.
| Product Type | Reaction Type | Chiral Catalyst/Auxiliary | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| Oxa-spirocyclic indanones | Michael-Henry-acetalization cascade | Organocatalyst | up to 95:5 | up to 99% |
| Chiral spirosilabiindanes | Asymmetric double hydrosilation | Rh-catalyst | - | - |
| Spirooxindole-fused cyclopentanes | Michael/spirocyclization | Chiral bifunctional catalyst | 5:1 to 15:1 | 96% to 99% |
| Chiral 2,2-difluoro-spiroindanone-dihydroquinazolinones | Cyclization | Chiral phosphoric acid (CPA) | - | excellent |
| Spirooxindoles | SNAr reaction | Chiral acyl bicyclic lactam (auxiliary) | up to 99:1 | - |
Advanced Spectroscopic and Structural Analysis Methodologies for 2 ,3 Dihydrospiro Cyclopentane 1,1 Inden 3 One
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive evidence of molecular geometry, bond lengths, bond angles, and, for chiral molecules, the absolute stereochemistry.
Single crystal X-ray diffraction (SCXRD) is the gold standard for elucidating the complete and unambiguous solid-state structure of a molecule. The technique involves irradiating a high-quality single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of electrons within the crystal, allowing for the calculation of a three-dimensional electron density map from which atomic positions can be determined with high precision.
For 2',3'-dihydrospiro[cyclopentane-1,1'-inden]-3'-one, an SCXRD study would reveal:
Unambiguous Connectivity and Constitution: Confirming the spiro-fusion of the cyclopentane (B165970) and indene (B144670) ring systems.
Precise Bond Lengths and Angles: Providing exact geometric parameters for the entire molecule.
Conformation of the Rings: Determining the puckering of the non-aromatic cyclopentane and di-hydro-indenone rings (e.g., envelope, twist conformations).
Stereochemistry: If the molecule crystallizes in a chiral space group, the absolute configuration of the spiro-carbon (C1) can be determined.
Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, including any hydrogen bonding or van der Waals interactions.
While specific crystallographic data for this compound is not available in the public domain, analysis of closely related structures demonstrates the power of the technique. For instance, a study on functionalized 1?,3?-dihydrospiro[cyclopentane-1,2?-inden]-2-enes yielded detailed structural information. np-mrd.org An example of the crystallographic data obtained for a derivative in this class highlights the level of detail provided by SCXRD.
Interactive Table: Example Crystallographic Data for a Spiro[cyclopentane-indene] Analogue (Note: Data shown is for a related derivative, not the title compound.)
| Parameter | Value | Description |
|---|---|---|
| Crystal System | Monoclinic | The crystal system describing the lattice symmetry. |
| Space Group | P2₁/c | The specific arrangement of symmetry elements in the unit cell. |
| a (Å) | 10.543(2) | Unit cell dimension along the a-axis. |
| b (Å) | 16.812(4) | Unit cell dimension along the b-axis. |
| c (Å) | 18.991(4) | Unit cell dimension along the c-axis. |
| β (°) | 98.765(4) | The angle of the unit cell's b-c plane. |
This level of detail allows for a definitive understanding of the molecule's solid-state conformation and is invaluable for computational modeling and structure-activity relationship studies.
Co-crystallization is a crystal engineering technique where two or more different neutral molecules are combined in a stoichiometric ratio within a single crystal lattice. This method is widely used to modify the physicochemical properties of a target molecule, such as solubility, stability, and melting point, without altering its covalent structure.
For this compound, co-crystallization could be employed with suitable co-formers (e.g., carboxylic acids, amides) to create novel crystalline phases. Analysis of these co-crystals via SCXRD would provide insight into the non-covalent interactions (supramolecular synthons), such as hydrogen bonds and ?-? stacking, that govern the assembly of the host (the spiro compound) and its guest (the co-former). This analysis is crucial for understanding molecular recognition phenomena and for the rational design of new materials with desired properties.
Advanced NMR Spectroscopic Techniques for Structural Nuances (beyond basic identification)
While basic 1D ¹H and ¹³C NMR are essential for initial identification, advanced NMR techniques are required to resolve complex structural details, particularly for molecules with overlapping signals and subtle stereochemical features.
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping the covalent framework and spatial relationships within a molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). A COSY spectrum of this compound would reveal the connectivity within the aliphatic cyclopentane ring and the ethyl fragment of the indanone moiety.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is an essential tool for assigning carbon signals based on their known proton assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques which show through-bond correlations, NOESY detects through-space proximity between protons (typically <5 Å). columbia.edu This is the premier NMR method for determining stereochemistry and conformation in solution. libretexts.org For the title compound, NOESY could distinguish between diastereomers and map the relative orientation of protons on the cyclopentane ring with respect to the indanone system, providing a detailed picture of the molecule's solution-state conformation.
Interactive Table: Application of 2D NMR Techniques
| Experiment | Correlation Type | Information Gained for this compound |
|---|---|---|
| COSY | ¹H – ¹H (through 2-3 bonds) | Maps proton-proton coupling networks within the cyclopentane and indanone aliphatic protons. |
| HSQC | ¹H – ¹³C (through 1 bond) | Assigns each carbon signal by linking it to its attached proton(s). |
| HMBC | ¹H – ¹³C (through 2-3 bonds) | Connects molecular fragments and identifies quaternary carbons (e.g., spirocenter, carbonyl). |
| NOESY | ¹H – ¹H (through space) | Determines solution-state conformation and relative stereochemistry by identifying nearby protons. |
The cyclopentane ring in the spiro compound is not planar and can undergo rapid conformational changes in solution, such as pseudorotation. Dynamic NMR (DNMR) spectroscopy is used to study these types of fluxional processes that occur on the NMR timescale. By acquiring spectra at different temperatures, it is possible to observe changes in the line shapes of signals corresponding to the exchanging protons. At low temperatures, the exchange can be slowed enough to observe distinct signals for each conformer (the slow-exchange regime). As the temperature is raised, the signals broaden and eventually coalesce into a time-averaged signal (the fast-exchange regime). Analysis of these line shapes allows for the calculation of the activation energy (ΔG‡) and rate of the conformational interchange, providing quantitative insight into the molecule's flexibility.
Solid-State NMR (ssNMR) is an essential technique for characterizing materials in the solid phase, providing a bridge between the solution-state data from conventional NMR and the static picture from X-ray diffraction. For this compound, ssNMR would be particularly useful for:
Analyzing Polymorphism: If the compound can crystallize in multiple forms (polymorphs), ssNMR can readily distinguish between them, as the subtle differences in molecular packing lead to distinct NMR spectra.
Characterizing Non-crystalline Samples: It can provide structural information on amorphous or poorly crystalline materials that are not suitable for SCXRD.
Complementing X-ray Data: ssNMR can provide information on local disorder and dynamics within the crystal lattice that may not be apparent from diffraction studies.
Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples, revealing details about the number of crystallographically inequivalent molecules in the unit cell and their local electronic environments.
Vibrational Spectroscopy (IR and Raman) for Functional Group and Molecular Vibrations
Vibrational spectroscopy is a powerful non-destructive analytical technique used to identify functional groups and elucidate the structure of molecules by measuring their characteristic vibrational energies. nih.gov For this compound, both Infrared (IR) and Raman spectroscopy provide complementary information about its molecular vibrations.
High-Resolution Infrared Spectroscopy
High-resolution Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mdpi.com A vibrational mode will be active in the IR spectrum if it results in a change in the molecule's dipole moment. mdpi.com The IR spectrum of this compound is expected to be complex, but several key absorption bands can be predicted based on its functional groups and structural components.
The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For ketones incorporated into a five-membered ring, this band typically appears at a higher wavenumber compared to open-chain or six-membered ring ketones (which absorb around 1715 cm⁻¹) due to increased ring strain. pressbooks.publibretexts.org Therefore, a strong absorption is anticipated in the range of 1750-1740 cm⁻¹.
Other significant absorptions include:
Aromatic C-H Stretch: The sp² C-H bonds of the benzene ring portion of the indenone system are expected to show absorption bands at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz
Aliphatic C-H Stretch: The sp³ C-H bonds in the cyclopentane ring and the dihydro portion of the indenone ring will produce strong absorptions just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹). academyart.edu
Aromatic C=C Stretch: The carbon-carbon stretching vibrations within the aromatic ring give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region. vscht.cz
CH₂ Bending: The scissoring (bending) vibrations of the methylene (CH₂) groups in both the cyclopentane and indenone moieties are expected to cause an absorption band around 1465 cm⁻¹.
Table 1: Predicted Characteristic Infrared Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 2990-2850 | Strong | Aliphatic C-H Stretch |
| 1750-1740 | Strong | C=O Stretch (in 5-membered ring) |
| 1600-1450 | Medium-Variable | Aromatic C=C Stretch |
Resonance Raman Spectroscopy
Resonance Raman (RR) spectroscopy is a variant of Raman spectroscopy where the wavelength of the incident laser light is chosen to be close to the wavelength of an electronic transition of a molecule. wikipedia.org This "resonance" condition can enhance the intensity of Raman scattering for vibrations associated with the part of the molecule responsible for the electronic transition (the chromophore) by a factor of 10² to 10⁶. wikipedia.orglibretexts.org
In this compound, the chromophore is the indenone system, which comprises the benzene ring conjugated with the carbonyl group. Therefore, when using an excitation laser in the UV-visible range corresponding to the π → π* or n → π* electronic transitions of this system, the RR spectrum would be dominated by vibrations of the indenone moiety.
The expected enhancements include:
C=O Stretch: The carbonyl stretching vibration, also prominent in the IR spectrum, would be significantly enhanced.
Aromatic Ring Vibrations: The C=C stretching and ring-breathing modes of the benzene ring would show strong enhancement due to their involvement in the conjugated π-system. iisc.ac.in
Conversely, the vibrational modes associated with the saturated cyclopentane ring, which is not part of the chromophore, would likely be weak or entirely absent in the RR spectrum. This selectivity is a key advantage of RR spectroscopy, as it simplifies the spectrum and provides specific information about the structure and electronic environment of the chromophoric part of the molecule. wikipedia.org
Table 2: Predicted Enhanced Vibrations in the Resonance Raman Spectrum of this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Rationale for Enhancement |
|---|---|---|
| C=O Stretch | 1750-1740 | Part of the conjugated chromophore. |
| Aromatic C=C Stretch | 1600-1450 | Vibrations of the π-conjugated system. |
Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through the analysis of its fragmentation patterns. wikipedia.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures the m/z of ions with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. For this compound (molecular formula C₁₃H₁₄O), HRMS can confirm the elemental composition of the intact molecular ion and its various fragments. scielo.brnih.gov
The ability to determine the precise elemental formula of each fragment is invaluable for proposing and verifying fragmentation mechanisms, which is further explored using tandem mass spectrometry.
Table 3: Calculated Exact Masses of Plausible Ions in the HRMS Spectrum of this compound
| Ion Formula | Calculated Exact Mass (Da) | Description |
|---|---|---|
| [C₁₃H₁₄O]⁺˙ | 186.10447 | Molecular Ion (M⁺˙) |
| [C₁₂H₁₀O]⁺˙ | 170.07317 | Loss of CH₄ |
| [C₁₁H₁₀]⁺˙ | 142.07825 | Loss of CO and C₂H₄ |
| [C₉H₇O]⁺ | 131.04969 | Loss of C₄H₇ (from cyclopentane) |
| [C₉H₈]⁺˙ | 116.06260 | Loss of CO |
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is an analytical technique that involves multiple stages of mass analysis. springernature.com Typically, a precursor ion (such as the molecular ion) is selected, fragmented via collision-induced dissociation (CID), and the resulting product ions are then analyzed. This process provides detailed information about the fragmentation pathways and helps to piece together the molecular structure. wikipedia.org
For this compound, several fragmentation pathways can be predicted based on the known behavior of ketones. jove.comlibretexts.org
α-Cleavage: This is a common fragmentation pathway for ketones where a bond adjacent to the carbonyl group is broken. wikipedia.orgjove.com For this spiro ketone, α-cleavage at the C1'-C2' bond of the indenone ring would lead to the expulsion of a neutral cyclopentyl radical and the formation of a stable acylium ion at m/z 131. This is often a dominant fragmentation pathway.
Loss of Carbon Monoxide (CO): The elimination of a neutral CO molecule is a characteristic fragmentation for cyclic ketones. oregonstate.edu This would result in a fragment ion at m/z 158.
Fragmentation of the Cyclopentane Ring: The cyclopentane ring can undergo fragmentation through the loss of neutral alkenes. A common loss is ethylene (C₂H₄, 28 Da), leading to a fragment ion at m/z 158. This could be followed by the loss of CO to yield an ion at m/z 130.
McLafferty Rearrangement: While the classic McLafferty rearrangement requires a γ-hydrogen on an alkyl chain, which is not present in the rigid spiro structure, related rearrangement reactions can occur. wikipedia.orgyoutube.com Hydrogen rearrangements followed by ring cleavage could lead to more complex fragmentation patterns.
By analyzing the product ions generated from the fragmentation of the molecular ion ([M]⁺˙ at m/z 186), a detailed picture of the compound's connectivity can be constructed.
Table 4: Predicted Key Fragmentation Pathways in the MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
|---|---|---|---|
| 186 | 158 | CO (28 Da) | Decarbonylation |
| 186 | 158 | C₂H₄ (28 Da) | Cyclopentane ring fragmentation |
| 186 | 131 | C₄H₇ (55 Da) | α-Cleavage with loss of cyclopentyl radical |
| 158 | 130 | CO (28 Da) | Sequential loss of C₂H₄ then CO |
Reactivity Profiles and Derivatization Chemistry of 2 ,3 Dihydrospiro Cyclopentane 1,1 Inden 3 One
Functionalization Reactions of the Indenone and Cyclopentane (B165970) Moieties
The chemical reactivity of 2',3'-dihydrospiro[cyclopentane-1,1'-inden]-3'-one is dictated by the distinct functionalities of its indenone and cyclopentane rings. These moieties can be selectively or concurrently modified through a variety of organic reactions.
Electrophilic and Nucleophilic Substitution Reactions
Indenone Moiety: The aromatic ring of the indenone core is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents on the aromatic ring. The carbonyl group and the cyclopentane spiro-fusion influence the regioselectivity of these reactions. While specific studies on this compound are not extensively detailed in the provided literature, the general principles of electrophilic aromatic substitution on substituted benzene rings apply wikipedia.orgrsc.orgrsc.org.
The carbonyl group at the 3'-position is a primary site for nucleophilic attack. A variety of nucleophiles, including organometallic reagents and enolates, can add to the carbonyl carbon, leading to the formation of tertiary alcohols. The α-carbon to the carbonyl group can be deprotonated to form an enolate, which can then participate in nucleophilic substitution and addition reactions. For instance, the carbanion generated from 1-indanones can undergo nucleophilic attack on alkynes nih.govsemanticscholar.org.
Cyclopentane Moiety: Direct electrophilic or nucleophilic substitution on the saturated cyclopentane ring is generally challenging without prior functionalization. However, functionalization can be introduced, for example, through free-radical halogenation, which can then be followed by nucleophilic substitution reactions.
Oxidation and Reduction Reactions
Indenone Moiety: The ketone functionality of the indenone ring can be readily reduced to a secondary alcohol using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol can be a precursor for further synthetic transformations. Oxidation of the indenone moiety is less common as the aromatic part is generally stable to oxidation, and the ketone is already in a high oxidation state. However, under forcing conditions, oxidative cleavage of the aromatic ring can occur.
Cyclopentane Moiety: The cyclopentane ring is generally resistant to oxidation. However, adjacent functional groups can influence its reactivity. Oxidative functionalization of related cyclopentane-1,3-diones has been reported, suggesting that under specific conditions, C-H bonds in the cyclopentane ring could be oxidized mdpi.commdpi.com.
Annulation and Ring Expansion Reactions
Annulation reactions involving the 1-indanone (B140024) core are a powerful strategy for the construction of fused and spirocyclic frameworks nih.govsemanticscholar.orgrsc.org. These reactions often proceed through the formation of an enolate at the C-2' position, followed by reaction with a suitable dielectrophile. For example, multicomponent reactions of 1-indanones with aldehydes can lead to the formation of spirocarbocyclic compounds nih.govrsc.org.
Ring expansion of the indenone five-membered ring to a six- or seven-membered ring can be achieved through various methods. For instance, rhodium-catalyzed insertion of ethylene into the C-C bond of 1-indanones has been shown to form benzocycloheptenone skeletons nih.govrsc.org. This highlights the potential for similar transformations on the spirocyclic system.
Transformations Leading to Spirocyclic Heterocycles
The carbonyl group and the adjacent active methylene group of the indenone moiety in this compound are key functionalities for the synthesis of spirocyclic heterocycles. These transformations often involve condensation reactions with bifunctional reagents.
For instance, the reaction of 1-indanones with primary amines can lead to the formation of N-alkylspiroaziridines nih.gov. One-pot asymmetric domino annulation of 2-isothiocyanato-1-indanones with 2-hydroxyaryl-substituted α-amido sulfones has been used to prepare fused ring heterocycles nih.gov. Three-component reactions involving arylamines, isatin (B1672199), and cyclopentane-1,3-dione have been developed for the synthesis of spiro[dihydropyridine-oxindoles] beilstein-journals.org. These examples with related structures suggest that this compound could be a valuable precursor for a variety of spirocyclic heterocyclic systems.
| Reagent | Resulting Heterocycle | Reference |
| Primary Amines | Spiroaziridines | nih.gov |
| Isothiocyanates and α-amido sulfones | Fused Thiazolidines | nih.gov |
| Arylamines and Isatin | Spiro[dihydropyridine-oxindoles] | beilstein-journals.org |
| Hydrazines | Spiropyrazolines | General Reaction |
| Hydroxylamine | Spirooxazolines | General Reaction |
Cycloaddition Reactions Involving this compound Derivatives
The indenone moiety of this compound can be derivatized to participate in various cycloaddition reactions. For instance, the introduction of an exocyclic double bond at the C-2' position would create a reactive dienophile for Diels-Alder reactions. The reactivity in these [4+2] cycloadditions is influenced by the electronic nature of the substituents on the diene and dienophile. Spirocyclization at the 5-position of cyclopentadiene has been shown to enhance its Diels-Alder reactivity nih.gov.
Furthermore, derivatives of the spiro compound can act as 1,3-dipolarophiles in [3+2] cycloaddition reactions. For example, the reaction of 2-arylidene-1,3-indandiones with ethyl 2,3-butadienoate catalyzed by triphenylphosphine leads to the formation of functionalized spirocyclic cyclopentenes.
Synthesis of Complex Molecular Scaffolds Incorporating the this compound Core
The rigid, three-dimensional structure of this compound makes it an attractive core for the synthesis of complex molecular scaffolds with potential biological activity researchgate.netnih.gov. The functional handles on both the indenone and cyclopentane rings allow for the attachment of various pharmacophores and the construction of intricate polycyclic systems.
For example, multistep synthesis starting from 1-indanone derivatives has been employed to construct fused tricyclic compounds with structural similarities to natural products like swinhoeisterol A nih.gov. The synthesis of spirooxindole-fused cyclopentanes has also been achieved through organocascade reactions nih.gov. These examples demonstrate the utility of the spiro[cyclopentane-indanone] framework in the assembly of complex and biologically relevant molecules.
| Target Scaffold | Synthetic Strategy | Reference |
| Fused Tricyclic Systems | Multistep synthesis from 1-indanone | nih.gov |
| Spirooxindole-fused Cyclopentanes | Organocascade Michael/spirocyclization | nih.gov |
| Spirocarbocycles | Multicomponent synthesis from 1-indanones | nih.govrsc.org |
| Spiro[dihydropyridine-oxindoles] | Three-component reaction | beilstein-journals.org |
Molecular Recognition and Mechanistic Enzymatic Interrogation Involving 2 ,3 Dihydrospiro Cyclopentane 1,1 Inden 3 One
Investigation of Molecular Interactions with Biomolecular Targets (e.g., proteins, enzymes)
The investigation of how a small molecule like 2',3'-dihydrospiro[cyclopentane-1,1'-inden]-3'-one interacts with biological macromolecules is fundamental to understanding its potential pharmacological activity. While direct studies on this specific compound are absent, research on analogous indenone structures demonstrates that this class of compounds can engage with various biological targets. The primary methods to elucidate these interactions involve a combination of computational modeling and experimental biophysical techniques.
Ligand-Target Binding Site Analysis
The identification and characterization of the binding site of a ligand on its target protein are crucial for understanding its mechanism of action and for guiding further drug development. Various experimental and computational methods are employed for this purpose.
Illustrative Example with Related Compounds:
Studies on derivatives of 2-benzylidene-2,3-dihydro-1H-inden-1-one have explored their binding to inflammatory targets. While a specific binding site analysis for these compounds is not detailed in the provided information, the general approach would involve techniques such as:
X-ray Crystallography: This technique provides high-resolution three-dimensional structures of the ligand-protein complex, offering a precise map of the binding interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can identify the amino acid residues of a protein that are in close proximity to the bound ligand.
Site-Directed Mutagenesis: By mutating specific amino acids in the suspected binding site and observing the effect on ligand binding, the key residues for interaction can be identified.
Computational Docking: Molecular docking simulations can predict the preferred binding pose of a ligand within the active site of a target protein, as well as estimate the binding affinity.
The following table illustrates the types of interactions that are typically analyzed in a ligand-target binding site analysis.
| Interaction Type | Description | Potential Interacting Residues (Example) |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Serine, Threonine, Tyrosine, Aspartate, Glutamate |
| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. | Leucine, Isoleucine, Valine, Phenylalanine |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All amino acids |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Inhibition Mechanism Studies at a Molecular Level
Understanding how a compound inhibits an enzyme is critical. Inhibition can be reversible (competitive, non-competitive, uncompetitive) or irreversible, where the inhibitor covalently binds to the enzyme.
Illustrative Example with Related Compounds:
Derivatives of 2-benzylidene-2,3-dihydro-1H-inden-1-one have been shown to suppress the TNF-α-induced expression of adhesion molecules and NF-κB transcriptional activity. While the exact molecular mechanism of inhibition was not fully elucidated, the study suggests an interference with signaling pathways rather than direct competitive enzyme inhibition. A detailed study of the inhibition mechanism at a molecular level for a hypothetical enzyme target of this compound would involve:
Enzyme Kinetics: Measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive).
Mass Spectrometry: This can be used to detect covalent adducts between an irreversible inhibitor and the target enzyme.
Molecular Dynamics Simulations: These simulations can provide insights into the dynamic changes in the enzyme structure upon inhibitor binding and help to understand the allosteric effects of non-competitive inhibitors.
The following table summarizes different mechanisms of enzyme inhibition.
| Inhibition Mechanism | Description | Kinetic Effect (Michaelis-Menten) |
| Competitive | Inhibitor binds to the active site, preventing substrate binding. | Increases Km, Vmax remains unchanged |
| Non-competitive | Inhibitor binds to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency. | Decreases Vmax, Km remains unchanged |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases both Vmax and Km |
| Irreversible | Inhibitor forms a stable, often covalent, bond with the enzyme. | Reduces the concentration of active enzyme |
Structure-Mechanism Relationships for Derivatives of this compound
Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. By systematically modifying the chemical structure of a molecule and evaluating the biological activity of the resulting derivatives, researchers can identify the key chemical features responsible for its effects.
Illustrative Example with Related Compounds:
In the study of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as potential therapeutics for inflammatory bowel disease, a detailed SAR was investigated. The findings from such a study could be tabulated as follows to delineate structure-mechanism relationships.
| Compound/Derivative | Modification | Effect on TNF-α Inhibition | Inferred Structure-Mechanism Relationship |
| Parent Compound | 2-benzylidene-2,3-dihydro-1H-inden-1-one | Moderate | The indenone core is a valid scaffold for activity. |
| Derivative A | Addition of a hydroxyl group to the benzylidene ring | Increased potency | The hydroxyl group may form a key hydrogen bond in the target's binding site. |
| Derivative B | Replacement of the benzylidene ring with an aliphatic chain | Loss of activity | The aromatic ring is crucial for binding, possibly through pi-pi stacking. |
| Derivative C | Introduction of a methoxy (B1213986) group | Decreased potency | Steric hindrance from the methoxy group may disrupt the optimal binding conformation. |
These relationships help in designing more effective derivatives by highlighting which parts of the molecule are essential for its biological function and which can be modified to improve properties like potency and selectivity.
Biochemical Pathway Interrogation in Model Systems
Small molecules are valuable tools for probing the function of biochemical pathways. By observing the cellular and molecular effects of a compound, researchers can gain insights into the complex networks of reactions that govern biological processes.
Illustrative Example with Related Compounds:
The investigation of 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives showed that they suppressed the TNF-α-induced production of reactive oxygen species (ROS), the expression of ICAM-1 and MCP-1, and the transcriptional activity of NF-κB and AP-1. This indicates that these compounds interfere with the TNF-α signaling pathway, a key inflammatory pathway.
A hypothetical study using this compound to interrogate a cellular pathway could involve the following steps:
Phenotypic Screening: Observing the effect of the compound on a cellular process, such as cell proliferation, differentiation, or apoptosis.
Target Identification: Using techniques like affinity chromatography or proteomics to identify the protein(s) to which the compound binds.
Pathway Analysis: Employing transcriptomics (e.g., RNA-seq) and proteomics to identify the genes and proteins whose expression levels are altered by the compound. This can reveal the broader biochemical pathways that are affected.
Validation: Using techniques like gene knockout or overexpression to confirm the role of the identified target and pathway in the observed cellular effects of the compound.
The following table provides an example of how data from a pathway interrogation study might be presented.
| Cellular Effect Observed | Key Modulated Proteins/Genes | Implicated Biochemical Pathway |
| Inhibition of cell proliferation | Decreased expression of Cyclin D1, Increased expression of p21 | Cell Cycle Regulation (G1/S checkpoint) |
| Induction of apoptosis | Increased activity of Caspase-3, Decreased expression of Bcl-2 | Intrinsic Apoptotic Pathway |
| Reduced inflammation | Decreased phosphorylation of IκBα, Reduced nuclear translocation of NF-κB | NF-κB Signaling Pathway |
Catalytic and Ligand Applications of 2 ,3 Dihydrospiro Cyclopentane 1,1 Inden 3 One in Organic Synthesis
2',3'-dihydrospiro[cyclopentane-1,1'-inden]-3'-one as a Chiral Ligand in Asymmetric Catalysis
The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules. Spirocyclic frameworks are often favored in ligand design due to their rigid structures, which can create a well-defined chiral environment around a metal center. While the 1,1'-spirobiindane scaffold has been successfully employed in the design of highly effective chiral ligands, such as those used in rhodium-catalyzed asymmetric C-H functionalization, specific research on the use of the this compound core for this purpose is not documented.
Design and Synthesis of Chiral this compound Derivatives as Ligands
The hypothetical design of chiral ligands based on the this compound framework would likely involve the introduction of coordinating groups and the resolution of the spirocyclic core into its constituent enantiomers. The synthetic strategy would first focus on establishing the spiro[cyclopentane-1,1'-indene] (B8738784) backbone. Subsequent steps would involve stereoselective modifications to introduce chirality, potentially through asymmetric synthesis or chiral resolution of a racemic mixture. Functionalization of the cyclopentane (B165970) or indene (B144670) rings with phosphine (B1218219), amine, or other coordinating moieties would be necessary to enable metal binding. However, there are no specific published methods detailing the synthesis of chiral derivatives of this compound for use as ligands in asymmetric catalysis.
Enantioselective Transformations Catalyzed by this compound Ligand Complexes
The performance of chiral ligands is evaluated by their effectiveness in promoting high enantioselectivity in various chemical transformations. Had chiral ligands based on this compound been developed, their application in reactions such as asymmetric hydrogenation, C-C bond formation, or cycloadditions would be a logical step. The efficacy of such hypothetical ligand-metal complexes would be assessed by the enantiomeric excess (ee) of the products obtained. Below is a conceptual data table illustrating the type of results that would be sought in such research.
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Prochiral Olefin | 1.0 | Toluene | 24 | - | - |
| 2 | Prochiral Ketone | 0.5 | Methanol | 12 | - | - |
This table is illustrative and does not represent actual experimental data, as no such studies have been found for the specified compound.
Organocatalytic Applications of this compound Derivatives
Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral organic molecules can act as catalysts by activating substrates through various mechanisms. Derivatives of this compound, if appropriately functionalized with catalytic groups (e.g., amines, thioureas, or phosphoric acids), could potentially serve as organocatalysts. For instance, a derivative bearing a primary or secondary amine could be investigated in enamine or iminium ion catalysis. Research in the broader field of spirocyclic organocatalysts is active, particularly with structures like spirooxindoles in cascade reactions. Nevertheless, there is a lack of specific studies on the organocatalytic applications of derivatives of this compound.
Role as a Catalyst Precursor or Metal Scavenger
In some instances, organic molecules can serve as precursors to catalytically active species or act as scavengers to remove residual metals from reaction mixtures. The ketone functionality in this compound could potentially be modified to create a ligand that, upon coordination to a metal, forms a catalyst precursor. Alternatively, functionalized derivatives could be immobilized on a solid support and used to bind and remove metal ions from solution. While various materials, including silica-supported ligands, are used for metal scavenging, the application of this compound in this context has not been reported.
Fundamental Intermolecular Interactions and Self Assembly Studies of 2 ,3 Dihydrospiro Cyclopentane 1,1 Inden 3 One in Advanced Materials Science
Supramolecular Chemistry of 2',3'-dihydrospiro[cyclopentane-1,1'-inden]-3'-one
The supramolecular behavior of organic molecules is dictated by a range of non-covalent interactions that govern their organization in the solid state and in solution. For this compound, the key structural features—a carbonyl group, an aromatic indene (B144670) system, and aliphatic cyclopentane (B165970) rings—suggest the potential for several types of intermolecular interactions.
The molecular structure of this compound lacks conventional hydrogen bond donors (like -OH or -NH groups). However, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. In the presence of suitable donor molecules or even weak C-H donors in its own structure, weak C-H···O hydrogen bonds could play a role in its crystal packing. The stability and directionality of these interactions are generally weaker than classical hydrogen bonds but can be significant in the collective organization of molecules.
The planar aromatic portion of the indene ring system provides a platform for π-π stacking interactions. These interactions are crucial in the formation of columnar or layered structures in the solid state. The precise geometry of this stacking (e.g., parallel-displaced or T-shaped) would depend on the electronic and steric properties of the molecule, which can be elucidated through single-crystal X-ray diffraction studies. Currently, no public crystal structure data for this specific compound is available to confirm these interactions.
The interplay of the aforementioned intermolecular forces could, in principle, drive the self-assembly of this compound into ordered supramolecular architectures. The balance between the dispersive forces of the aliphatic cyclopentane moiety and the potential π-π stacking of the aromatic indene core would be critical in determining the final assembled state. Research on related spirocyclic compounds has shown that such molecules can form well-defined structures in solution and in the solid state, although specific studies on this compound are lacking.
Incorporation of this compound into Functional Materials
The unique three-dimensional and rigid spirocyclic structure, combined with the electronic character of the indenone system, makes this compound a candidate for incorporation into advanced functional materials. However, fundamental studies are required to characterize its intrinsic properties.
Photophysical studies on related spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] have demonstrated that the spiro-cycloalkane group can influence the emission properties and Stokes shifts of the molecule rsc.org. While this provides a template for potential research, dedicated spectroscopic analysis of this compound is necessary to determine its specific optical characteristics.
Table 1: Anticipated Spectroscopic Data for this compound (Note: This table is predictive and based on the general properties of related compounds, as specific experimental data is not available in the reviewed literature.)
| Property | Predicted Range/Characteristic | Rationale |
| UV-Vis Absorption (λmax) | 250-350 nm | Based on the π-π* transitions of the indenone chromophore. |
| Molar Absorptivity (ε) | 103 - 104 L mol-1 cm-1 | Typical for aromatic ketones. |
| Fluorescence Emission | Potentially weak or non-emissive | Many simple ketones are non-fluorescent due to efficient intersystem crossing. |
| Phosphorescence Emission | Possible at low temperatures | Intersystem crossing could lead to triplet state population. |
The electronic properties of this compound are centered around the electron-withdrawing nature of the carbonyl group and the π-conjugated system of the indene moiety. This inherent electronic structure suggests that the molecule could participate in charge transfer processes.
For charge transfer to occur, there needs to be a clear electron donor and acceptor within the same molecule (intramolecular) or between adjacent molecules (intermolecular). In its ground state, this compound does not possess strong intrinsic donor-acceptor character. However, upon photoexcitation, it is possible to generate an excited state with charge transfer character. Furthermore, when combined with strong electron-donating or electron-accepting materials, it could form charge transfer complexes. Computational studies on related indanone and indanedione derivatives have explored their potential as inhibitors of biological targets through molecular docking, which involves understanding their electronic interactions nih.gov.
Table 2: Predicted Electronic Properties of this compound (Note: This table is based on theoretical considerations, as specific experimental data is not available.)
| Property | Predicted Characteristic | Significance |
| Electron Affinity | Moderate | The electron-withdrawing carbonyl group will increase the electron affinity compared to the parent indene. |
| Ionization Potential | High | The absence of strong electron-donating groups suggests a relatively high energy is required to remove an electron. |
| HOMO-LUMO Gap | Relatively large | Expected for a molecule with a limited conjugated system, leading to absorption in the UV region. |
| Charge Transport | Likely to be an insulator or wide-bandgap semiconductor in its pure form. | The saturated spiro-cyclopentane unit would disrupt extensive π-orbital overlap between molecules. |
Future Research Directions and Emerging Paradigms in the Study of 2 ,3 Dihydrospiro Cyclopentane 1,1 Inden 3 One
Integration of Artificial Intelligence and Machine Learning in Synthesis and Design
The confluence of artificial intelligence (AI) and chemistry is set to redefine the landscape of molecular design and synthesis. researchgate.net For 2',3'-dihydrospiro[cyclopentane-1,1'-inden]-3'-one and its derivatives, AI and machine learning (ML) offer powerful tools to accelerate discovery and optimization.
Reaction Optimization: AI can also be employed to optimize reaction conditions. By systematically exploring variables such as temperature, solvent, catalyst, and concentration in silico, machine learning models can predict the optimal conditions for synthesizing this compound, leading to higher yields, purity, and reproducibility while minimizing waste.
| Feature | Traditional Synthesis Approach | AI-Driven Synthesis Approach |
| Route Design | Relies on chemist's experience and literature precedent. | Algorithmically generated routes based on vast reaction databases. nih.gov |
| Optimization | Labor-intensive, one-variable-at-a-time experimentation. | Multi-parameter optimization predicted by ML models. |
| Discovery | Serendipitous or based on known structural analogs. | In silico design of novel derivatives with targeted properties. aitenea.com |
| Time & Cost | High, due to extensive laboratory work. | Reduced development time and operational costs. aitenea.com |
Flow Chemistry and Continuous Manufacturing for Spiroindanone Production
Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing and is particularly well-suited for the production of complex molecules like spiroindanone. ucd.iecontractpharma.com This technology offers significant advantages in terms of safety, efficiency, and scalability. ucd.ienih.gov
Enhanced Safety and Control: Many reactions used to construct spirocyclic systems involve hazardous reagents or intermediates. Flow reactors, with their small internal volumes, minimize the amount of hazardous material present at any given time. The high surface-area-to-volume ratio allows for superior heat and mass transfer, enabling precise control over reaction parameters and preventing thermal runaways. nih.govd-nb.info
Improved Efficiency and Yield: Continuous flow systems can improve reaction efficiency and yields. nih.gov The precise control over residence time and temperature can minimize the formation of byproducts. Furthermore, multi-step syntheses can be "telescoped" by linking several flow reactors in sequence, eliminating the need for isolating and purifying intermediates. rsc.orguc.pt This streamlined approach reduces waste and processing time, resulting in a lower Process Mass Intensity (PMI). rsc.org A telescoped flow process for a chiral spiroketone, for example, demonstrated a 70% saving on process cost and a 60% decrease in PMI compared to the batch procedure. rsc.org
Scalability and Automation: Scaling up production in a flow system is achieved by running the process for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than using larger, more hazardous vessels. This modularity, combined with opportunities for automation and real-time monitoring, makes flow chemistry a highly versatile and reproducible manufacturing platform for spiroindanones. uc.pt
| Parameter | Batch Manufacturing | Continuous Flow Manufacturing |
| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small reaction volumes. ucd.ie |
| Heat Transfer | Inefficient, potential for hot spots. | Highly efficient, precise temperature control. nih.gov |
| Process Control | Limited real-time control. | Real-time monitoring and automated control. rsc.org |
| Scalability | Complex and requires process re-optimization. | Straightforward by extending run time or numbering up. |
| Footprint | Large, requires significant infrastructure. | Smaller, more compact equipment. ucd.ie |
Exploration of Novel Reactivity Patterns for this compound
The unique, rigid, three-dimensional structure of the spiroindanone core provides a platform for exploring novel chemical transformations that are not readily accessible with simpler, planar molecules. Future research will likely focus on leveraging the inherent strain and distinct electronic environment of this scaffold.
Asymmetric Catalysis: Developing novel catalytic methods to control the stereochemistry at the spirocyclic center is a key challenge. Future work could explore transition-metal catalysis or organocatalysis to achieve enantioselective access to chiral derivatives of this compound, which is crucial for pharmaceutical applications.
Ring Expansion and Rearrangement: The strained cyclopentane (B165970) and indanone rings could be subjected to novel ring-expansion or rearrangement reactions. For instance, treatment with specific reagents could induce a semipinacol rearrangement, transforming the mit.edumit.edu spiro system into a more complex mit.edumdpi.com or mdpi.commdpi.com fused or spirocyclic system, thereby accessing new chemical space. nih.gov
C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the aliphatic cyclopentane ring or the aromatic indanone system represents a highly atom-economical approach to creating derivatives. Research into regioselective C-H activation using advanced catalytic systems could provide direct access to a wide array of functionalized spiroindanones, bypassing the need for pre-functionalized starting materials.
Development of Sustainable Synthetic Methodologies for Spiroindanone Core
Adhering to the principles of green chemistry is a critical goal for modern synthetic chemistry. Future research on this compound will emphasize the development of environmentally benign synthetic methods.
Catalytic Approaches: A primary focus will be on replacing stoichiometric reagents with catalytic alternatives. This includes using transition metal catalysts for key bond-forming reactions or employing biocatalysis (enzyme-mediated reactions) which can operate under mild, aqueous conditions with high selectivity.
Green Solvents and Reagents: The development of synthetic routes that utilize renewable starting materials and environmentally friendly solvents (e.g., water, supercritical CO2, or bio-derived solvents) will be a priority. This approach aims to minimize the generation of hazardous waste throughout the lifecycle of the spiroindanone synthesis. The implementation of flow chemistry is itself a sustainable practice, as it often leads to higher efficiency and reduced waste. rsc.orgdurham.ac.uk
| Green Chemistry Principle | Application to Spiroindanone Synthesis |
| Atom Economy | Designing reactions (e.g., cycloadditions) that incorporate most atoms from the reactants into the final product. |
| Catalysis | Replacing stoichiometric reagents with highly efficient metal or enzyme catalysts. |
| Benign Solvents | Shifting from volatile organic compounds to water, ionic liquids, or solvent-free conditions. |
| Energy Efficiency | Utilizing microwave irradiation or flow processing to reduce energy consumption. rsc.orgdurham.ac.uk |
| Waste Prevention | Employing telescoped flow processes to minimize intermediate workups and solvent use. rsc.org |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
The implementation of Process Analytical Technology (PAT) is essential for optimizing and controlling the synthesis of this compound, particularly in continuous manufacturing settings. mdpi.com Advanced spectroscopic probes are the cornerstone of PAT, enabling real-time, in-situ monitoring of chemical reactions.
Vibrational Spectroscopy: Techniques like Raman and Near-Infrared (NIR) spectroscopy are powerful tools for online reaction monitoring. mdpi.com These non-destructive methods can provide real-time information on the concentration of reactants, intermediates, and the final spiroindanone product by probing their unique molecular vibrations. mdpi.com This data allows for precise control over reaction endpoints and immediate detection of process deviations.
Fluorescence Spectroscopy: For certain reaction pathways, fluorescence spectroscopy offers extremely high sensitivity. It may be possible to design reactions involving fluorescent intermediates or to use fluorescent probes that react specifically with the target molecule or a byproduct. mdpi.comnih.gov This would allow for highly accurate tracking of reaction progress even at very low concentrations.
Integrated Systems: The future lies in integrating multiple spectroscopic techniques into a single reaction platform. Combining data from Raman, NIR, and UV-Vis spectroscopy can provide a comprehensive, multi-dimensional understanding of the reaction dynamics. mdpi.com This wealth of real-time data is invaluable for process optimization, ensuring consistent product quality, and enabling the advanced process control strategies required for modern chemical manufacturing.
| Spectroscopic Technique | Principle | Advantages for Reaction Monitoring |
| UV/Visible Spectroscopy | Measures light absorbance by molecules with chromophores. | Well-established, useful for tracking aromatic compounds. mdpi.com |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light from molecular vibrations. | Non-destructive, requires no sample preparation, can be used with fiber optic probes in a reactor. mdpi.com |
| Fluorescence Spectroscopy | Measures light emission from a sample after photon absorption. | Highly sensitive for detecting low concentrations of fluorescent species. mdpi.com |
| Near-Infrared (NIR) Spectroscopy | Probes overtone and combination bands of molecular vibrations. | Can penetrate deeply into samples, useful for monitoring solid or slurry-based reactions. mdpi.com |
Q & A
Q. How can the structural conformation of 2',3'-dihydrospiro[cyclopentane-1,1'-inden]-3'-one be experimentally validated?
- Methodological Answer: Structural validation typically employs X-ray crystallography for precise bond-length and angle determination, supplemented by NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) to confirm stereochemistry and spirocyclic connectivity. Computational methods (e.g., density functional theory, DFT) can predict energy-minimized conformations and compare them with experimental data .
Q. What are the critical parameters for optimizing the synthesis of spirocyclic compounds like this compound?
- Methodological Answer: Key parameters include:
- Temperature control : Higher temperatures may favor cyclization but risk side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in spiro ring formation.
- Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) can accelerate intramolecular cyclizations.
Reaction progress should be monitored via TLC or HPLC to isolate intermediates and optimize yields .
Q. How can researchers validate the purity of synthesized this compound?
- Methodological Answer: Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation and HPLC with UV/Vis detection to quantify purity. Residual solvents or byproducts are analyzed via gas chromatography-mass spectrometry (GC-MS) . For chiral purity, chiral stationary-phase HPLC or circular dichroism (CD) spectroscopy is recommended .
Advanced Research Questions
Q. What strategies address the regioselectivity challenges in functionalizing the spirocyclic core of this compound?
- Methodological Answer:
- Directing groups : Introduce temporary substituents (e.g., boronates) to steer electrophilic aromatic substitution.
- Steric control : Bulky substituents on the indenone or cyclopentane ring can block undesired reaction sites.
- Transition-metal catalysis : Palladium-catalyzed C–H activation enables selective functionalization at inert positions. Mechanistic studies (e.g., kinetic isotope effects) help elucidate pathways .
Q. How can contradictory data from spectroscopic analyses of spirocyclic derivatives be resolved?
- Methodological Answer: Conflicting NMR or crystallographic data may arise from dynamic conformational equilibria. Use variable-temperature NMR to detect fluxional behavior or solid-state NMR to compare solution vs. crystal structures. Theoretical modeling (e.g., molecular dynamics simulations) can predict dominant conformers under specific conditions .
Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reactions?
- Methodological Answer:
- DFT calculations : Map reaction pathways (transition states, activation energies) for cycloadditions or nucleophilic attacks.
- Frontier molecular orbital (FMO) analysis : Identify reactive sites via HOMO-LUMO interactions.
- Machine learning models : Train on spirocyclic reaction databases to predict regioselectivity or yields .
Q. How can researchers investigate the structure-activity relationship (SAR) of spirocyclic derivatives in biological systems?
- Methodological Answer:
- Pharmacophore modeling : Align derivatives to identify critical functional groups for target binding.
- Molecular docking : Simulate interactions with proteins (e.g., enzymes, receptors) using software like AutoDock.
- QSAR studies : Corrogate electronic (Hammett constants) or steric (Taft parameters) properties with bioactivity data .
Q. What advanced purification techniques are recommended for isolating diastereomers of spirocyclic compounds?
- Methodological Answer:
- Chiral chromatography : Use cellulose- or amylose-based columns with heptane/IPA eluents.
- Crystallization-induced diastereomer resolution (CIDR) : Exploit solubility differences in mixed solvents.
- Countercurrent chromatography (CCC) : Achieve high-resolution separation without solid-phase degradation .
Q. How can mechanistic studies differentiate between radical vs. ionic pathways in spirocyclic ring-opening reactions?
- Methodological Answer:
- Radical trapping experiments : Add TEMPO or BHT to quench radical intermediates.
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.
- Electron paramagnetic resonance (EPR) : Detect transient radical species .
Q. What methodologies assess the solubility and formulation stability of this compound derivatives?
- Methodological Answer:
- Phase-solubility diagrams : Determine solubility in aqueous buffers or lipid-based carriers.
- Accelerated stability studies : Expose compounds to heat/humidity and monitor degradation via LC-MS.
- Solid-state characterization : Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to detect polymorphic changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
